molecular formula C18H13N3O2S B2901240 N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034306-92-6

N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

カタログ番号 B2901240
CAS番号: 2034306-92-6
分子量: 335.38
InChIキー: SIPKDHJWUPCFJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide” is a chemical compound with a molecular weight of 320.31 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the retrieved papers.

科学的研究の応用

Anti-Tubercular Agent

This compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings suggest that the compound and its derivatives could be further developed into new medications to treat tuberculosis, especially in cases where resistance to first-line drugs is present.

Anti-Inflammatory Action

While not directly related to the exact compound , similar heterocyclic compounds have been explored for their anti-inflammatory action . For instance, imidazo and triazolo pyrimidine derivatives have shown potent anti-inflammatory effects in preclinical models . This suggests that the benzothiazole carboxamide compound could also be evaluated for anti-inflammatory properties, potentially leading to new treatments for inflammatory diseases.

Cytotoxicity Evaluation

The cytotoxic effects of these compounds have been assessed on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells at certain concentrations, which is crucial for the development of any therapeutic agent. This property is essential for ensuring the safety of the compound for future drug development.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of these compounds at the molecular level . Such studies are vital for drug design and development, as they can predict how a compound will interact with its target, such as a protein associated with a disease. This can help in optimizing the compound for better efficacy and reduced side effects.

Crystal Development

Single crystals of certain derivatives have been developed to study their structure and properties . Crystallography can provide detailed information about the molecular and atomic structure of a compound, which is important for understanding its chemical behavior and interactions with other molecules.

Prodrug Potential

Given the compound’s structural similarity to pyrazinamide, a well-known prodrug used in TB therapy, there is potential to explore this compound as a prodrug . Prodrugs are compounds that undergo metabolic conversion in the body to produce an active drug, which can offer advantages such as improved bioavailability or reduced toxicity.

Drug Resistance Studies

The compound’s derivatives could be studied in the context of drug resistance, particularly for tuberculosis treatment . Understanding how these compounds interact with resistant strains of Mycobacterium tuberculosis can provide insights into overcoming resistance mechanisms and developing more effective treatments.

Pharmacokinetic Profiling

Pharmacokinetic profiling could be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound . This information is critical for drug development, as it influences dosing, efficacy, and safety profiles.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-18(13-4-6-15-17(8-13)24-11-21-15)20-10-12-3-5-14(19-9-12)16-2-1-7-23-16/h1-9,11H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPKDHJWUPCFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。